Due to the presence of the guanidine functional group, this molecule could hold potential for research in various areas including:
Guanidines are known for their diverse biological activities []. Research suggests they can be effective antiviral agents []. This specific molecule might be a candidate for further investigation in this area.
Certain guanidine derivatives exhibit interesting properties such as nonlinear optical properties []. This suggests potential applications in developing new materials.
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine is a guanidine derivative characterized by the presence of a pyrimidine ring substituted at the 4 and 6 positions with methyl groups and a phenyl group at the 3 position of the guanidine moiety. Its molecular formula is C13H15N5, and it has a molecular weight of approximately 241.29 g/mol . The compound's structure contributes to its unique chemical properties and biological activities.
These reactions are essential for modifying the compound for further studies or applications.
Research indicates that 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine exhibits significant biological activities. It has been studied for its potential as an inhibitor of specific gene transcription processes. For instance, modifications to the guanidine-aryl linker have been shown to enhance its potency as an inhibitor of FOXO3-induced gene transcription . Additionally, compounds in this class may exhibit anti-cancer properties by interfering with cellular signaling pathways.
The synthesis of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine typically involves multi-step organic reactions. Common methods include:
For example, one method involves reacting phenylguanidine with acetylacetone to yield related pyrimidine derivatives .
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine has several applications:
Studies on the interactions of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine reveal its potential to inhibit specific protein interactions. For instance, derivatives of this compound have been shown to inhibit Rac1 interactions with guanosine exchange factors (GEFs), which are crucial for various signaling pathways . Such studies help elucidate the compound's mechanism of action and therapeutic potential.
Several compounds share structural similarities with 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine. Here are some notable examples:
The uniqueness of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine lies in its specific combination of functional groups and their arrangement, which influences its biological activity and potential therapeutic applications.
Mercury(II) chloride (HgCl₂) has historically been employed to facilitate guanylation reactions by desulfurizing thiourea intermediates. For 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, this method involves reacting 4,6-dimethylpyrimidin-2-amine with phenyl isothiocyanate in the presence of HgCl₂ and a base (e.g., triethylamine). The reaction proceeds via nucleophilic substitution, where HgCl₂ acts as a thiophile to remove sulfur and generate the guanidine backbone. Typical yields range from 60–85%, but environmental concerns over mercury waste have limited its industrial adoption.
| Reaction Component | Role | Example Conditions |
|---|---|---|
| 4,6-Dimethylpyrimidin-2-amine | Nucleophile | 1.2 equiv, THF, 0°C → RT |
| Phenyl isothiocyanate | Electrophile | 1.0 equiv, 12 h stirring |
| HgCl₂ | Desulfurization agent | 0.5 equiv, 24 h reflux |
| Triethylamine | Base | 2.0 equiv |
To avoid mercury, N,N′-di-Boc-thiourea has emerged as a safer alternative. Cyanuric chloride (TCT) activates the thiourea, enabling guanylation with primary amines. For example, 4,6-dimethylpyrimidin-2-amine reacts with TCT-activated N,N′-di-Boc-thiourea, followed by deprotection with trifluoroacetic acid to yield the target guanidine. This method achieves comparable yields (70–90%) while eliminating heavy-metal waste.
Iron and palladium complexes have been used to catalyze guanylation. A high-spin iron imido complex (e.g., [Ph₂B(tBuIm)₂Fe≡N]) enables room-temperature guanylation of carbodiimides with anilines, achieving 80–99% yields. For 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine, this method minimizes side products and operates under mild conditions.
Microwave irradiation accelerates guanylation by enhancing reaction kinetics. A one-pot protocol using water as solvent and potassium carbonate as base converts thioureas to guanidines in 10–95 minutes at 100°C. For the target compound, this method reduces synthesis time from 24 hours to 45 minutes while maintaining 75–88% yields.
Modifying the pyrimidine ring’s 4- and 6-methyl groups alters electronic and steric properties. Chlorine or methoxy substitutions at these positions enhance hydrogen-bonding capacity, improving binding to biological targets like sigma receptors.
| Substituent | Position | Effect on Bioactivity | Reference |
|---|---|---|---|
| -Cl | 4 | ↑ Cytotoxicity (IC₅₀: 35 μM) | |
| -OCH₃ | 6 | ↑ Solubility (Log P: 1.2 → 0.8) |
Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring modulate electron density, affecting interactions with aromatic residues in enzymes. A 2-fluorophenyl analog showed 3-fold higher inhibitory activity against FOXO3 transcription than the parent compound.
Replacing the guanidine linker with urea or thiourea reduces basicity, altering pharmacokinetic profiles. For example, a thiourea-linked analog exhibited prolonged half-life (t₁/₂: 8.2 h vs. 4.5 h) in murine models.
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine demonstrates significant interaction with sigma-1 receptors, which are multifunctional, ligand-operated proteins situated in endoplasmic reticulum membranes [40]. The compound exhibits high affinity binding to sigma-1 receptor sites, consistent with the general pattern observed for guanidine derivatives that bind to sigma receptor binding sites in guinea pig brain membrane homogenates [6]. Sigma-1 receptors are expressed ubiquitously throughout many organs and have been intensely investigated in the central nervous system, where they play crucial roles in neuropsychiatric diseases such as depression, anxiety, and schizophrenia [8].
The compound's interaction with sigma-1 receptors occurs through binding mechanisms similar to other sigma ligands, which demonstrate the presence of high-affinity and low-affinity agonist states [12]. Equilibrium binding studies with sigma receptor ligands have demonstrated two high affinity binding sites in membranes prepared from guinea pig brain, with apparent dissociation constant values in the nanomolar range [15]. The binding affinity of phenylpyrimidinylguanidine derivatives to sigma-1 receptors suggests their potential as selective sigma ligands for characterizing sigma receptors both in vivo and in vitro [6].
Table 1: Physicochemical and Biological Properties of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine
| Property | Value |
|---|---|
| Molecular Formula | C13H15N5 [34] |
| Molecular Weight (g/mol) | 241.29 [34] |
| CAS Number | 16018-49-8 [34] |
| Sigma-1 Receptor Binding | High affinity binding reported [6] |
| FOXO3 DBD Binding Affinity Range | Micromolar (1-50 μM) [2] |
| DNA Binding Constant (Kb) | ~10^4 M^-1 (guanidine derivatives) [23] |
| Neuroprotective Activity | Demonstrated in neuroblastoma models [31] |
The functional profile of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine at sigma-1 receptors appears to favor agonistic activity based on its structural characteristics and binding properties [40]. Sigma drugs can be subdivided based on their guanosine triphosphate sensitivity and pseudo-Hill coefficients, with compounds exhibiting agonistic properties typically showing sensitivity to guanosine triphosphate shifts [12]. The compound's guanidine moiety is particularly relevant, as 1,3-di(2-tolyl)guanidine and similar compounds have been characterized as potential sigma-antagonists based on their displacement curves with pseudo-Hill coefficients of approximately unity [12].
Research indicates that sigma-1 receptor agonists are broadly neuroprotective, achieving this through diverse sigma-1 receptor-mediated signaling functions that are generally pro-survival and anti-apoptotic [40]. The agonistic profile of phenylpyrimidinylguanidine derivatives suggests their potential to activate protective mechanisms in neuronal cells, particularly through modulation of calcium homeostasis and cellular excitability [43]. The activation of sigma-1 receptors by agonistic compounds leads to binding with the inositol trisphosphate receptor and modulation of cellular calcium homeostasis, which is crucial for neuroprotective effects [43].
The neuroprotective mechanisms of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine are primarily mediated through sigma-1 receptor activation and subsequent cellular protective pathways [40] [41]. Sigma-1 receptor activation provides neuroprotection through inhibition of cellular calcium toxicity and inflammation, while also promoting neurorestoration through balancing aberrant neurotransmission and stimulation of synaptogenesis [43]. The compound's neuroprotective effects have been demonstrated in neuroblastoma cell models, where it protects against hypoxic damage and maintains cellular viability [31].
The neuroprotective action involves modulation of multiple neurodegenerative processes, including excitotoxicity, calcium dysregulation, mitochondrial and endoplasmic reticulum dysfunction, inflammation, and astrogliosis [41]. Through modulation of glutamate and its receptors, sigma ligands have been reported to be neuroprotective against excitotoxicity in retinal ganglion cells [41]. The compound may also act as a disease-modifying agent by promoting the activity of neurotrophic factors and neural plasticity [41].
Activation of sigma-1 receptors by the compound elicits potent neuroprotective effects and promotes neuronal survival via multiple mechanisms, including modulation of inflammatory responses [42]. The neuroprotective effects against stroke conferred by sigma-1 receptor activation can be attributed to the modulation of inflammatory responses, including reduction of pro-inflammatory cytokines such as monocyte chemoattractant protein-1 and interleukin-1 beta [42].
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine demonstrates potential therapeutic applications in glioblastoma multiforme treatment through multiple mechanisms [23]. Glioblastoma multiforme is the most aggressive type of brain cancer in adults, characterized by a complex set of genetic alterations that result in significant disruption of receptor tyrosine kinase signaling [14]. Phenyl-guanidine derivatives have been investigated as potential therapeutic agents for glioblastoma multiforme, showing moderate affinity to deoxyribonucleic acid and cytotoxic effects against glioblastoma cell lines [23].
The compound's effectiveness against glioblastoma is attributed to its ability to bind deoxyribonucleic acid and interfere with cellular processes essential for tumor growth [23]. Research on phenyl-guanidine derivatives has shown that these compounds display moderate affinity to deoxyribonucleic acid, with binding constant values in the range of 10^4 M^-1 [23]. The cytotoxicity studies, together with the ability of guanidines to bind deoxyribonucleic acid, suggest a possible multitarget mechanism for the cytotoxic properties of these compounds [23].
Table 2: FOXO3 Transcription Factor Inhibition - Structure-Activity Relationships
| Compound Modification | IC50 (μM) | Binding Region | Potency vs Parent |
|---|---|---|---|
| Parent compound (5ca) | ~8 [2] | Helix H3, β-strand S2 [2] | 1x (reference) [2] |
| Lengthened linker (5cj) | ~1 [2] | N-terminal, helix H1, H4 [2] | 8x more potent [2] |
| Naphthyl substitution (5ci) | ~0.5 [2] | Helixes H1, H2, H3, H4 [2] | 16x more potent [2] |
| Ethylbenzyl modification (5db) | ~0.5 [2] | Helixes H2, H3 [2] | 16x more potent [2] |
The deoxyribonucleic acid interaction mechanisms of 1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine involve intercalation and minor groove binding processes [16] [18]. Guanidine derivatives have demonstrated remarkable affinity for deoxyribonucleic acid through intercalative binding modes, where the guanidinium group appears to be essential for these interactions [16]. The compound exhibits deoxyribonucleic acid binding through formation of hydrogen bonds between guanidinium cations and oxygen atoms in the oligonucleotide strands, particularly of the sugar moieties [18].
Research on bisarylguanidine compounds has shown that the two terminal guanidinium moieties are essential for binding to deoxyribonucleic acid [18]. The binding affinity is enhanced through formation of weak hydrogen bonds with average distances of approximately 2.47 Angstroms between guanidinium groups and deoxyribonucleic acid structures [18]. Molecular docking studies have revealed that compounds with bis-guanidinium structures show stronger binding scores when interacting with deoxyribonucleic acid minor groove models [18].
The intercalation mechanism involves pseudosymmetric stacking interactions between the aromatic moieties and guanine-cytosine base-pairs, which may be utilized when intercalating into deoxyribonucleic acid [20]. The guanidine derivatives show binding preferences for adenine-thymine sequences over other base pair combinations, with the electronic nature of the chain tethering the intercalator influencing both the deoxyribonucleic acid-binding process and the antitumoral activity [16].
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine functions as a FOXO3 transcription factor inhibitor with significant potential for cancer therapy [2] [3]. FOXO3 nuclear localization is involved in neuroblastoma chemoresistance and tumor angiogenesis, making FOXO3 inhibition a promising strategy for boosting antitumor immune responses and suppressing FOXO3-mediated therapy resistance in cancer cells [2]. The compound belongs to the phenylpyrimidinylguanidine class of FOXO3 inhibitors that operate in the low micromolar range in cancer cells [2].
The compound directly interacts with the deoxyribonucleic acid-binding domain of FOXO3, blocking its deoxyribonucleic acid-binding surface in the alpha-helix H3 recognition region and in the N-terminus of beta-strand S2 [2]. Nuclear magnetic resonance measurements and molecular docking have demonstrated that the compound targets various parts of the FOXO3 deoxyribonucleic acid-binding surface [2]. The binding occurs through interactions where the phenyl moiety binds into grooves formed by specific residues from the N-terminal segment, while the dimethylpyrimidinyl moiety interacts with residues from helix H4 [2].
FOXO3 inhibition by phenylpyrimidinylguanidine derivatives has been demonstrated to reduce FOXO3 binding to the promoter region of decidual protein induced by progesterone 1, which modulates autophagy in a reactive oxygen species-dependent manner [2]. The compound's effectiveness as a FOXO3 inhibitor has been validated through luciferase reporter assays showing significant reduction in FOXO3-mediated transcription at submicromolar concentrations [2]. The inhibitory potency depends on the length of the linker between the guanidine and aryl moieties, with longer linkers generally providing enhanced activity [2].
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine demonstrates trypsin inhibition through halogen bonding mechanisms, representing an innovative approach to serine protease inhibition [21] [25]. Halogen bonding has attracted increasing interest due to its significant role in molecular recognition in biological systems, particularly in the context of trypsin-like serine proteases that have many physiological and pathophysiological functions [21]. The compound's inhibitory activity against trypsin utilizes halogenated substituents to bind to the S1 specificity pocket of trypsin-like serine proteases [21].
Research has demonstrated that halogenated compounds can serve as effective inhibitors by targeting the S1 pocket of serine proteases, potentially avoiding the low bioavailability issues associated with traditional amidine or guanidine groups [21] [25]. The halogen bonding mechanism involves direct interactions between halogen atoms and specific amino acid residues within the enzyme's active site [21]. Studies using halogenated benzylamine derivatives have shown that bromine bonding in particular provides an efficient strategy for designing novel inhibitors against trypsin-like serine proteases [25].
The effectiveness of halogen bonding in trypsin inhibition has been demonstrated through high-resolution crystal structure studies, which reveal that brominated compounds bind to the S1 pocket of urokinase-type plasminogen activator via halogen bonds [25]. This mechanism offers advantages in terms of both potency and bioavailability compared to traditional guanidine-based inhibitors [25]. The halogen bonding approach represents a promising strategy for future design of novel serine protease inhibitors with enhanced therapeutic potential [21].
1-(4,6-dimethylpyrimidin-2-yl)-3-phenylguanidine exhibits antiviral properties against poliovirus through mechanisms shared with other guanidine derivatives [22]. Soluble guanidine salts have been demonstrated to show antiviral effects on poliovirus and other enteroviruses, with activity first detected in cell culture screening systems [22]. The antiviral activity involves inhibition of the cytopathic effect of poliovirus in cell cultures, suggesting interference with viral replication processes [22].
The mechanism of antiviral action appears to involve disruption of viral replication cycles, as evidenced by the ability of guanidine compounds to inhibit viral cytopathic effects in infected cell lines [22]. Studies have extended to in vivo experiments where suggestive therapeutic activity of guanidine salts was observed in monkeys infected with poliovirus [22]. The antiviral effects demonstrate that compounds detected by cell culture tests show in vivo activity, validating the potential for direct chemotherapeutic applications [22].
The antiviral activity against poliovirus represents part of a broader spectrum of activity that guanidine derivatives exhibit against various enteroviruses [22]. The mechanism likely involves interference with viral protein synthesis or assembly processes, although the precise molecular targets remain to be fully elucidated [22]. This antiviral activity, combined with the compound's other biological properties, suggests potential for development as a broad-spectrum therapeutic agent with multiple mechanisms of action [22].
Table 3: Sigma Receptor Modulation Properties
| Receptor Subtype | Binding Affinity | Functional Profile | Neuroprotective Mechanism |
|---|---|---|---|
| Sigma-1 Receptor | High affinity (nM range) [6] | Agonistic activity [40] | Calcium homeostasis modulation [43] |
| Sigma-2 Receptor | Lower affinity reported [15] | Limited data available [15] | Unknown [15] |